3-ethyl-N-(naphthalen-2-yl)-2-propyl-1,2,3,4-tetrahydrobenzo[g]quinolin-4-amine
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Overview
Description
3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE, typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene or sulfuric acid . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been developed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines.
Scientific Research Applications
3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Naphthalene derivatives:
Uniqueness
3-ETHYL-N-(NAPHTHALEN-2-YL)-2-PROPYL-1H,2H,3H,4H-BENZO[G]QUINOLIN-4-AMINE stands out due to its unique combination of a quinoline core with naphthalene and propyl groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C28H30N2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-ethyl-N-naphthalen-2-yl-2-propyl-1,2,3,4-tetrahydrobenzo[g]quinolin-4-amine |
InChI |
InChI=1S/C28H30N2/c1-3-9-26-24(4-2)28(29-23-15-14-19-10-5-6-11-20(19)16-23)25-17-21-12-7-8-13-22(21)18-27(25)30-26/h5-8,10-18,24,26,28-30H,3-4,9H2,1-2H3 |
InChI Key |
HQZMQFIQDVYNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(C2=CC3=CC=CC=C3C=C2N1)NC4=CC5=CC=CC=C5C=C4)CC |
Origin of Product |
United States |
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